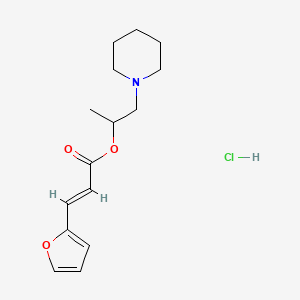
N-(4-butylphenyl)-3-(2-furyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-butylphenyl)-3-(2-furyl)acrylamide, also known as PBAF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and material sciences.
Mechanism of Action
The exact mechanism of action of N-(4-butylphenyl)-3-(2-furyl)acrylamide is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer cell survival. N-(4-butylphenyl)-3-(2-furyl)acrylamide has also been found to inhibit the activity of various enzymes involved in the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-3-(2-furyl)acrylamide has been found to have a low toxicity profile, with no significant adverse effects reported in animal studies. It has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. N-(4-butylphenyl)-3-(2-furyl)acrylamide has also been found to exhibit good stability in various biological fluids, such as plasma and serum.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-butylphenyl)-3-(2-furyl)acrylamide is its versatility, as it can be easily modified to generate a wide range of derivatives with different biological activities. However, one of the limitations of N-(4-butylphenyl)-3-(2-furyl)acrylamide is its relatively low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, further studies are needed to fully understand the safety and efficacy of N-(4-butylphenyl)-3-(2-furyl)acrylamide in humans.
Future Directions
There are several future directions for research on N-(4-butylphenyl)-3-(2-furyl)acrylamide, including the development of more potent derivatives with improved solubility and selectivity for specific targets. Further studies are also needed to investigate the potential use of N-(4-butylphenyl)-3-(2-furyl)acrylamide as a drug delivery system, as well as its effects on various biological processes, such as cell signaling and gene expression. Additionally, more research is needed to fully understand the safety and efficacy of N-(4-butylphenyl)-3-(2-furyl)acrylamide in humans, and to identify potential drug interactions and side effects.
Synthesis Methods
N-(4-butylphenyl)-3-(2-furyl)acrylamide can be synthesized using a variety of methods, including the reaction of 4-butylphenylboronic acid with 2-furyl acryloyl chloride in the presence of a palladium catalyst. Other methods include the reaction of 4-butylphenylamine with 2-furyl acryloyl chloride in the presence of a base, or the reaction of 4-butylphenylisocyanate with furfurylamine. The purity and yield of N-(4-butylphenyl)-3-(2-furyl)acrylamide can be improved using various purification techniques, such as column chromatography or recrystallization.
Scientific Research Applications
N-(4-butylphenyl)-3-(2-furyl)acrylamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce the production of pro-inflammatory cytokines in animal models of inflammation. N-(4-butylphenyl)-3-(2-furyl)acrylamide has also been investigated for its potential use as a drug delivery system, due to its ability to form stable complexes with various drugs and biomolecules.
properties
IUPAC Name |
(E)-N-(4-butylphenyl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-2-3-5-14-7-9-15(10-8-14)18-17(19)12-11-16-6-4-13-20-16/h4,6-13H,2-3,5H2,1H3,(H,18,19)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSIKYXDNGNSCS-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-butylphenyl)-3-(furan-2-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole](/img/structure/B5299286.png)
![N-[2-(4-fluorophenoxy)ethyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5299294.png)

![1-(3-{6-[(pyridin-2-ylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}-2-thienyl)ethanone](/img/structure/B5299302.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(4-methylphenyl)vinyl]-3-methylbenzamide](/img/structure/B5299310.png)
![4-(4-chlorophenyl)-1-[phenyl(1H-tetrazol-1-yl)acetyl]-4-piperidinol](/img/structure/B5299315.png)
![2-amino-N-{[1-(1H-imidazol-1-ylmethyl)cyclopropyl]methyl}-4-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B5299330.png)
![6-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridazin-3(2H)-one](/img/structure/B5299334.png)
![((1S)-1-(1H-imidazol-4-ylmethyl)-2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)amine](/img/structure/B5299338.png)
![N-[1-(3-methoxyphenyl)ethyl]butanamide](/img/structure/B5299340.png)
![2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridine](/img/structure/B5299341.png)
![2-isobutyl-6-[(2-methylpyridin-3-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5299349.png)
![8-cyclopentyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5299368.png)
